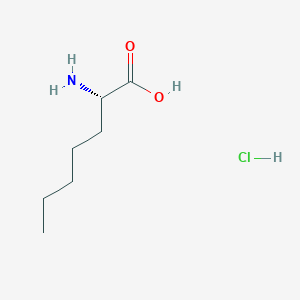

(S)-2-Aminoheptanoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(2S)-2-aminoheptanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |

InChI Key |

GQIUMILXAJLDTC-RGMNGODLSA-N |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CCCCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Approaches to Alpha-Amino Acids and Their Hydrochlorides

The creation of a specific stereoisomer of a chiral molecule is a significant challenge in organic synthesis. Asymmetric synthesis aims to produce a single enantiomer of a chiral product, which is crucial for the biological activity of many pharmaceuticals.

A powerful method for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. One of the leading methodologies in the asymmetric synthesis of α-amino acids utilizes chiral Nickel(II) complexes of Schiff bases derived from glycine (B1666218). nih.govehu.es This approach offers a practical and efficient route to a wide variety of α-amino acids, particularly on a larger scale. nih.gov

In this strategy, a chiral ligand, such as (S)- or (R)-N-(benzylprolyl)aminobenzophenone (BPB), is complexed with Ni(II) and a glycine Schiff base. researchgate.net The chiral auxiliary reliably induces asymmetry, while the nickel ion organizes the geometry of the complex and serves as a protecting group for the N- and O-termini. researchgate.net The alkylation of these chiral Ni(II) complexes proceeds with high thermodynamic diastereoselectivity. nih.gov Following the alkylation step, the desired α-amino acid can be obtained in enantiopure form after disassembly of the complex, for instance, by treatment with hydrochloric acid. nih.gov This methodology has been successfully applied to the synthesis of a diverse range of non-canonical and tailor-made amino acids. researchgate.netcas.cn

Table 1: Key Features of Ni(II) Complex-Mediated Asymmetric Synthesis

| Feature | Description |

| Chiral Auxiliary | Typically a proline-derived ligand that directs stereoselective alkylation. |

| Metal Center | Nickel(II) organizes the complex geometry and acts as a protecting group. |

| Substrate | Glycine Schiff base serves as a versatile starting material. |

| Reaction | Alkylation of the complex with various electrophiles. |

| Selectivity | High diastereoselectivity is achieved due to thermodynamic control. |

| Product Release | The desired amino acid is liberated from the complex, often with acid. |

Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools for the production of chiral compounds, offering high selectivity and mild reaction conditions. rjpbr.com These methods utilize enzymes to catalyze specific chemical transformations, leading to the efficient production of enantiomerically pure organic compounds. rjpbr.commdpi.com The remarkable regio- and stereoselectivity of enzymatic transformations, combined with the versatility of modern organic chemistry, makes chemoenzymatic approaches particularly attractive for simplifying access to essential bioactive compounds. rjpbr.com

For the synthesis of chiral amines and amino acids, transaminases are a key class of enzymes. nih.gov They catalyze the transfer of an amino group from a donor molecule to a keto acid, producing the corresponding amino acid with high enantiomeric excess. The use of enzymes in organic synthesis is a prominent example of green chemistry, often reducing the environmental footprint compared to traditional chemical methods. nih.gov The strategic integration of biocatalysis at an early stage of a synthetic plan can provide access to chemical scaffolds that are difficult to obtain through traditional methods alone. nih.gov

Table 2: Advantages of Biocatalytic and Chemoenzymatic Synthesis

| Advantage | Description |

| High Selectivity | Enzymes exhibit excellent chemo-, regio-, and stereoselectivity. |

| Mild Conditions | Reactions are typically performed in aqueous media at ambient temperature and pressure. |

| Environmental Benignity | Reduces the use of hazardous reagents and solvents. |

| Process Efficiency | Can simplify multi-step syntheses and improve yields. |

| Substrate Diversity | Enzymes can be engineered to accept a wide range of substrates. |

Protective Group Strategies for Amine and Carboxyl Functionalities

The presence of multiple reactive functional groups in amino acids necessitates the use of protecting groups during chemical synthesis. These groups temporarily mask a reactive site, preventing unwanted side reactions and allowing for selective transformations at other positions.

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amine functionality in amino acids. wikipedia.org It is stable to a wide range of reaction conditions, including most nucleophiles and bases, making it an ideal orthogonal partner to base-labile protecting groups like Fmoc. organic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov

Removal of the Boc group is accomplished under anhydrous acidic conditions, for example, with strong acids like trifluoroacetic acid (TFA) in dichloromethane or with HCl in methanol. wikipedia.org The primary challenge in Boc solid-phase peptide synthesis (SPPS) is the requirement for hazardous hydrogen fluoride (HF) for the final cleavage from the resin. nih.gov

Table 3: Characteristics of the Boc Protecting Group

| Characteristic | Description |

| Protection | Reacts with amines to form a carbamate. |

| Stability | Stable to most bases and nucleophiles. |

| Deprotection | Cleaved under strong acidic conditions (e.g., TFA, HCl, HF). |

| Applications | Widely used in solution-phase and solid-phase peptide synthesis. |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govsemanticscholar.org The Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent. researchgate.net This orthogonality to the acid-labile side-chain protecting groups and the resin linker is a key advantage of the Fmoc strategy. researchgate.net

The use of Fmoc-protected amino acids has been greatly enhanced by the development of various solid supports, linkers, and side-chain protecting groups. nih.gov This methodology allows for the synthesis of a wide array of peptides and small proteins, including those with non-canonical amino acids. researchgate.netnih.gov The mild deprotection conditions of the Fmoc group avoid the need for strong acids like HF, which is a significant advantage over the Boc strategy. researchgate.net

Table 4: Features of the Fmoc Protecting Group in Peptide Synthesis

| Feature | Description |

| Protection | Forms a carbamate with the N-terminus of an amino acid. |

| Deprotection | Removed by treatment with a secondary amine, typically piperidine. |

| Orthogonality | Compatible with acid-labile side-chain protecting groups and linkers. |

| Application | The dominant strategy in solid-phase peptide synthesis. |

Conversion and Formation of Hydrochloride Salts in Amino Acid Synthesis

The final step in the synthesis of many amino acids, including (S)-2-Aminoheptanoic acid, often involves the formation of a hydrochloride salt. This is a common practice as the salt form is often more stable, crystalline, and easier to handle than the free amino acid.

The formation of the hydrochloride salt can be achieved by treating the amino acid with hydrochloric acid. A common method involves dissolving the amino acid in a suitable solvent and then introducing gaseous HCl or a solution of HCl in an organic solvent like ether. researchgate.net The hydrochloride salt typically precipitates from the solution and can be collected by filtration. researchgate.netacs.org Another approach involves the evaporation of a solution of the amino acid in hydrochloric acid. acs.org

Conversely, it is often necessary to convert the hydrochloride salt back to the free amino acid for subsequent reactions. This can be accomplished by neutralization with a base. umich.edu For example, passing an aqueous solution of the amino acid hydrochloride through a column of a basic resin can effectively remove the chloride ion and yield the free amino acid. umich.edu Another method involves the deprotonation of the hydrochloride salt using a tertiary amine. core.ac.uk

Table 5: Methods for Formation and Conversion of Amino Acid Hydrochlorides

| Process | Method | Description |

| Formation | Treatment with HCl | Gaseous HCl or a solution of HCl in an organic solvent is added to a solution of the amino acid. |

| Formation | Evaporation | A solution of the amino acid in aqueous HCl is evaporated to yield the salt. |

| Conversion | Ion-exchange chromatography | An aqueous solution of the salt is passed through a basic resin. |

| Conversion | Neutralization with a base | A tertiary amine or other suitable base is added to deprotonate the ammonium (B1175870) salt. |

Exploration of Chemical Reactions and Mechanism Elucidation

The reactivity of (S)-2-aminoheptanoic acid is primarily centered around its two functional groups: the α-amino group and the carboxylic acid. These moieties allow for a diverse range of chemical transformations, enabling its integration into larger, more complex structures. Strategic manipulation of these functional groups is key to its utility as a chiral synthon.

Homologation, the process of extending a carbon chain by a single methylene unit, is a powerful tool in organic synthesis for accessing novel structural analogs. In the context of (S)-2-aminoheptanoic acid, homologation reactions are primarily employed to synthesize β-amino acids, which are known to impart unique conformational constraints and proteolytic stability to peptides. Two of the most prominent methods for the one-carbon homologation of α-amino acids are the Arndt-Eistert synthesis and the Kowalski ester homologation.

Arndt-Eistert Synthesis: This classic homologation procedure involves the conversion of a carboxylic acid to its next higher homolog. wikipedia.org The reaction sequence begins with the activation of the N-protected (S)-2-aminoheptanoic acid, typically as its acid chloride. This is followed by a reaction with diazomethane to form an α-diazoketone intermediate. The crucial step is the Wolff rearrangement of this intermediate, catalyzed by a metal such as silver(I), to generate a ketene. This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid, in this case, (S)-3-aminooctanoic acid. organic-chemistry.orglibretexts.org The stereochemistry at the α-carbon is generally retained throughout the reaction sequence. libretexts.org It is imperative that the α-amino group is protected, for instance with a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group, to prevent unwanted side reactions with the reactive intermediates. libretexts.org

Kowalski Ester Homologation: As a safer alternative to the Arndt-Eistert synthesis, the Kowalski ester homologation avoids the use of the hazardous diazomethane. wikipedia.org This method has been successfully applied to a range of α-amino esters to produce β-amino esters with excellent control of stereochemistry. researchgate.net The protocol involves the reaction of an N-protected (S)-2-aminoheptanoate ester with a reagent prepared from dibromomethane and a strong base. This generates an intermediate that rearranges to form a ynolate, which is then quenched to provide the homologated ester. researchgate.netorganic-chemistry.org The nature of the N-protecting group is a critical factor in the success of this transformation. researchgate.net

The resulting β-aminoheptanoic acid derivatives are valuable building blocks for the synthesis of peptidomimetics and other biologically active molecules. Peptides containing β-amino acids often exhibit enhanced resistance to metabolic degradation. organic-chemistry.org

Table 1: Comparison of Homologation Methodologies for α-Amino Acids

| Feature | Arndt-Eistert Synthesis | Kowalski Ester Homologation |

| Starting Material | N-Protected α-Amino Acid | N-Protected α-Amino Ester |

| Key Reagent | Diazomethane | Dibromomethane and strong base |

| Key Intermediate | α-Diazoketone, Ketene | Ynolate |

| Advantages | Well-established, broad scope | Avoids use of diazomethane, good stereocontrol |

| Disadvantages | Use of explosive and toxic diazomethane | Operationally complex |

The ability to form amide bonds in a controlled and efficient manner is fundamental to the synthesis of a vast array of complex molecules, including peptides, natural products, and pharmaceuticals. (S)-2-Aminoheptanoic acid hydrochloride, after neutralization and N-protection, is readily utilized in these crucial coupling reactions.

The general principle of a coupling reaction involves the activation of the carboxylic acid group of one amino acid, which is then susceptible to nucleophilic attack by the amino group of another. uni-kiel.de To achieve high yields and minimize side reactions, particularly racemization, a wide variety of coupling reagents have been developed. These can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. uniurb.it

Carbodiimide-Mediated Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for amide bond formation. peptide.com In the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), these reagents form highly reactive esters with the N-protected (S)-2-aminoheptanoic acid, which then readily react with the incoming amine. The additives are crucial for suppressing racemization and improving reaction efficiency. iris-biotech.de

Phosphonium and Uronium/Aminium Salt Reagents: For more challenging couplings, particularly those involving sterically hindered amino acids or for solid-phase peptide synthesis (SPPS), phosphonium salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate), and uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice. peptide.com These reagents generate highly activated esters that react rapidly to form the desired peptide bond.

A practical application of coupling reactions involving a related non-proteinogenic amino acid is the terminal modification of a lactoferricin (B1576259) B peptide derivative with (S)-2-aminooctanoic acid (2-AOA). This modification, which significantly improved the antimicrobial activity of the peptide, demonstrates the utility of such amino acids in constructing complex and potent bioactive molecules. nih.gov The lipophilic side chain of (S)-2-aminoheptanoic acid makes it an attractive candidate for similar modifications aimed at enhancing the hydrophobicity and, consequently, the biological activity of peptides.

Furthermore, (S)-2-aminoheptanoic acid is a valuable building block in the synthesis of non-ribosomal peptides (NRPs). wikipedia.org NRPs are a diverse class of natural products with a wide range of biological activities, often containing non-proteinogenic amino acids. wikipedia.org The incorporation of (S)-2-aminoheptanoic acid into these complex scaffolds is achieved through the action of non-ribosomal peptide synthetases (NRPSs) or through total synthesis, employing the coupling methodologies described above. beilstein-journals.orgnih.gov

Table 2: Commonly Used Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Activating Species | Key Features |

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Cost-effective, requires additives to suppress racemization. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt, OAt esters | High coupling efficiency, suitable for hindered couplings. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | OBt, OAt esters | Fast reaction rates, low racemization, widely used in SPPS. |

Applications in Complex Organic Synthesis and Medicinal Chemistry Research

Role as a Chiral Building Block

As a chiral building block, (S)-2-aminoheptanoic acid hydrochloride provides a foundation for creating stereochemically pure compounds, a critical requirement for pharmacologically active molecules. princeton.edubioascent.com

Non-proteinogenic amino acids (NPAAs) like (S)-2-aminoheptanoic acid are not naturally encoded in the genetic code but can be incorporated into peptide chains to enhance their therapeutic properties. nih.govresearchgate.net The introduction of such unnatural amino acids can fundamentally alter the drug-like properties of peptide-based medicines. nih.gov One of the primary benefits of incorporating NPAAs is the increased stability of the resulting peptide. nih.gov Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. sigmaaldrich.com The unique structure of (S)-2-aminoheptanoic acid is not readily recognized by these enzymes, which can lead to improved metabolic stability and a longer plasma half-life for the drug candidate. taylorandfrancis.com

Research has demonstrated that certain aminoacyl-tRNA synthetases (AARSs), the enzymes responsible for attaching amino acids to tRNA molecules for protein synthesis, can be engineered or co-opted to accept unnatural analogs. nih.govgoogle.com This allows for the ribosomal incorporation of NPAAs into proteins, creating novel biomolecules with tailored functions. nih.govnih.gov The incorporation of NPAAs can confer enhanced potency and unique conformations on peptide-based pharmaceuticals. princeton.edu

This compound serves as a valuable starting material for the synthesis of other, more complex unnatural amino acids. sigmaaldrich.com The field of medicinal chemistry continuously seeks novel structural elements to develop new therapeutic agents. sigmaaldrich.commdpi.com Synthetic chemists can modify the side chain or the backbone of (S)-2-aminoheptanoic acid to create a diverse array of new amino acid analogs. youtube.com These new building blocks are then used to construct peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties like enhanced stability and better oral absorption. sigmaaldrich.com

The synthesis of these analogues is a key area of research, with various methods being developed to create optically pure unnatural amino acids from simpler precursors. princeton.edunih.gov These novel amino acids are crucial for building small-molecule libraries that have a significant impact on the drug discovery process. sigmaaldrich.com

Intermediate in the Synthesis of Diverse Organic Molecules

Beyond its role in peptide chemistry, this compound is a key intermediate in multi-step organic syntheses. An intermediate is a molecule formed during a chemical reaction that reacts further to produce the final product. mdpi.com The defined stereochemistry and functional groups of (S)-2-aminoheptanoic acid make it a reliable starting point for constructing complex, non-peptide molecules.

Its amine and carboxylic acid groups provide convenient "handles" for chemical modification, allowing for elaboration into a wide range of structures. bioascent.com For example, the carboxylic acid can be reduced to an alcohol or converted to an ester, while the amino group can be acylated or alkylated, leading to a vast number of potential derivatives. This versatility makes it a valuable component in the synthetic routes toward various target molecules in pharmaceutical and materials science research.

Design and Synthesis of Biologically Active Scaffolds and Probes

A "bioactive scaffold" is a core molecular structure that provides a framework for attaching various functional groups to create biologically active compounds. mdpi.comnews-medical.netrsc.org The incorporation of unnatural amino acids is a recognized strategy for creating robust molecular scaffolds. nih.gov (S)-2-Aminoheptanoic acid, with its lipophilic heptyl side chain, can be integrated into scaffolds designed to interact with biological targets like cell membranes or protein hydrophobic pockets.

The synthesis of such scaffolds often involves integrating the amino acid into a larger molecular framework, which is then tested for biological activity. nih.govnih.gov These scaffolds can be used to develop new therapeutic agents or as molecular probes to investigate biological processes. sigmaaldrich.com The design of these molecules can be highly rational, aiming to mimic the structure of a natural ligand or to fit into the active site of a specific enzyme or receptor. nih.gov

Stereoselective Synthesis of Advanced Intermediates for Pharmaceutical Research

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is fundamental to modern pharmaceutical development. sumitomo-chem.co.jpelsevierpure.com this compound, being an enantiomerically pure compound, is an excellent starting material for the synthesis of other chiral intermediates. nih.gov In this context, it can act as a "chiral auxiliary," a molecule that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a key reaction. nih.gov

For instance, the chiral center of (S)-2-aminoheptanoic acid can influence the stereochemistry of new chiral centers created in its vicinity during a reaction. After the desired stereochemistry is set, the amino acid portion can be cleaved off or carried forward into the final product. This strategy is employed to produce advanced intermediates—complex molecules that are several synthetic steps closer to the final active pharmaceutical ingredient (API). sumitomo-chem.co.jpnih.gov The development of practical synthetic routes to these optically active intermediates is a critical task in pharmaceutical research, enabling the large-scale production of enantiomerically pure drugs. mdpi.com

Biochemical and Mechanistic Investigations

Participation and Regulation in Amino Acid Metabolic Pathways

(S)-2-Aminoheptanoic acid, also known as L-2-aminoheptanoic acid, is classified as an L-alpha-amino acid and a medium-chain fatty acid. hmdb.cahmdb.ca As a non-proteinogenic amino acid, it is not encoded by the standard genetic code but can participate in metabolic processes. nih.govmdpi.com Its presence has been detected in human feces, indicating it can be a component of the metabolic environment of the gut. hmdb.ca

While specific metabolic pathways detailing the complete catabolism of (S)-2-Aminoheptanoic acid are not extensively documented, its fate can be inferred from the metabolism of similar molecules like branched-chain amino acids and other non-canonical amino acids. nih.govlibretexts.org The primary steps in its metabolism likely involve:

Transamination : The transfer of its amino group to an α-keto acid, a common reaction for amino acids catalyzed by transaminase enzymes. libretexts.orgwikipedia.org This would convert (S)-2-Aminoheptanoic acid into its corresponding α-keto acid, 2-oxoheptanoic acid.

Oxidative Decarboxylation : Following transamination, the resulting α-keto acid would likely be metabolized further through pathways similar to those for branched-chain fatty acids. nih.gov

The regulation of these pathways would be influenced by the availability of co-substrates and the activity of enzymes that recognize its medium-chain, lipophilic side chain.

Role as Substrate or Intermediate in Enzymatic Reactions

(S)-2-Aminoheptanoic acid can serve as both a substrate and an intermediate in various enzymatic reactions, a role defined by its distinct chemical structure.

Transaminases (aminotransferases) are a key class of enzymes that could utilize this compound. wikipedia.org These enzymes catalyze the transfer of an amino group from an amino donor to an acceptor. rsc.org Research on the closely related (S)-2-aminooctanoic acid (a C8 amino acid) has shown that it can be synthesized with high enantiomeric excess using a transaminase from Chromobacterium violaceum. nih.gov This suggests that transaminases possess the capability to recognize and act upon amino acids with medium-length alkyl side chains, making (S)-2-Aminoheptanoic acid a probable substrate for similar biocatalytic processes. rsc.orgnih.gov

Beyond its role as a substrate for biosynthesis, the compound is also a valuable intermediate in the chemical synthesis of more complex bioactive molecules. nih.gov Its chiral center is particularly important for producing enantiomerically pure compounds with specific biological activities. nih.gov

| Enzyme Class | Reaction Type | Potential Role of (S)-2-Aminoheptanoic acid | Significance |

|---|---|---|---|

| Transaminases (Aminotransferases) | Amino Group Transfer | Substrate (Amino Donor) | Biosynthesis of other chiral molecules or its own catabolism. wikipedia.orgnih.gov |

| Amino Acid Dehydrogenases | Oxidative Deamination | Substrate | Conversion to 2-oxoheptanoic acid, an entry point into fatty acid metabolism. |

| Histone Deacetylases (HDACs) | Enzyme Inhibition | Inhibitor | Modulation of epigenetic regulation and gene expression. nih.gov |

Bioconjugation and Bioconjugate Chemistry Applications

The unique properties of non-canonical amino acids are widely exploited in bioconjugation to create novel molecules with enhanced functions. durham.ac.uk

The incorporation of non-natural amino acids into peptide backbones is a key strategy for modulating the physicochemical properties and biological activity of peptides. rsc.orgnbinno.com (S)-2-Aminoheptanoic acid, with its lipophilic heptyl side chain, is used as a building block in solid-phase peptide synthesis (SPPS) to create peptidomimetics with improved characteristics. creative-peptides.comwikipedia.org

The primary goals of incorporating an amino fatty acid like (S)-2-Aminoheptanoic acid include:

Increased Hydrophobicity : The alkyl side chain enhances the peptide's lipophilicity, which can improve its ability to interact with and cross cell membranes. nih.govformulationbio.com

Enhanced Stability : The presence of non-natural amino acids can confer resistance to proteolytic degradation by enzymes, thereby increasing the peptide's in vivo half-life. nih.gov

Improved Biological Activity : By altering the peptide's conformation and hydrophobicity, its binding affinity for specific targets can be significantly enhanced.

A compelling example of this principle is demonstrated in a study using the slightly longer analog, (S)-2-aminooctanoic acid (2-AOA). When 2-AOA was conjugated to the C-terminus of an antimicrobial peptide derived from lactoferricin (B1576259) B, the resulting modified peptide showed up to a 16-fold improvement in antibacterial activity. nih.gov This highlights the potential of using amino acids with fatty acid side chains, such as (S)-2-Aminoheptanoic acid, to functionalize and enhance therapeutic peptides. nih.gov

| Modification Property | Observed Effect | Reference Application |

|---|---|---|

| Hydrophobicity | Increases the overall lipophilic character of the peptide. | Improving membrane interaction for antimicrobial peptides. nih.gov |

| Enzymatic Stability | Confers resistance to degradation by proteases. | Prolonging the active lifetime of therapeutic peptides. nih.gov |

| Biological Activity | Can significantly enhance potency and efficacy. | Up to 16-fold increase in antimicrobial activity for a modified lactoferricin B derivative. nih.gov |

| Conformation | Can be used to stabilize specific secondary structures, such as helices. nih.gov | Designing peptides with controlled folding and function. nih.gov |

Research into Interactions with Specific Biomolecules and Systems

Research has explored the interaction of (S)-2-Aminoheptanoic acid and similar structures with important biological targets, revealing potential for therapeutic modulation.

Interaction with GABA Receptors : Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting on GABA-A and GABA-B receptors. youtube.com A study investigating the interaction of various amino acids with GABA-A receptors found that several L-amino acids with hydrophobic side chains, including isoleucine and valine, could modulate the receptor's activity. nih.gov Given its structural similarity, (S)-2-Aminoheptanoic acid is considered a candidate for interacting with and potentially modulating GABAergic signaling pathways. nih.gov This interaction could form the basis for potential neuroprotective effects. nih.gov

Inhibition of Histone Deacetylases (HDACs) : HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. youtube.com Inhibitors of HDACs can reverse this process, making them a target for cancer therapy and other diseases. nih.govyoutube.com (S)-2-Aminoheptanoic acid has been investigated as a potential inhibitor of HDACs. nih.gov While specific public-domain research is limited, related compounds like 2-aminobenzamides are known to be effective HDAC inhibitors, acting on class I HDACs to increase histone acetylation and restore the expression of silenced genes. nih.gov

| Biomolecule/System | Nature of Interaction | Potential Significance |

|---|---|---|

| GABA-A Receptors | Potential allosteric modulator. nih.gov | Modulation of inhibitory neurotransmission; potential for neuroprotective applications. nih.govnih.gov |

| Histone Deacetylases (HDACs) | Potential enzyme inhibitor. nih.gov | Epigenetic modulation, with possible applications in oncology and genetic disorders like Friedreich's ataxia. nih.govnih.gov |

Spectroscopic and Advanced Analytical Research Methodologies

Application of Spectroscopic Probes and Isotopic Labeling in Biochemical Research

In biochemical research, elucidating the role and metabolic fate of specific molecules within a complex system is a significant challenge. Spectroscopic probes and isotopic labeling are powerful tools used to track and identify compounds like (S)-2-Aminoheptanoic acid.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent technique where organisms are cultured in media containing "heavy" isotopically labeled amino acids. nih.gov This allows for the incorporation of isotopes (e.g., ¹³C, ¹⁵N) into proteins and metabolites. While commonly used for proteinogenic amino acids like arginine and lysine, the principle can be adapted for non-proteinogenic amino acids to trace their metabolic pathways and interactions using mass spectrometry. nih.gov

A more advanced method, known as stable-isotope-assisted parameter extraction (SiPex), combines amino-acid selective isotope labeling (AASIL) with tensor decomposition for nuclear magnetic resonance (NMR) analysis. nih.gov This approach helps to resolve overlapping signals in complex NMR spectra. By using quantitative fractional AASIL, researchers can generate unique intensity patterns that allow for the decomposition of signals, which simultaneously provides identification of the amino acid and characterization of its dynamic properties, such as relaxation times. nih.gov This is particularly valuable for overcoming the common problems of signal overlap and assignment in NMR-based studies. nih.gov

Determination of Chiral Purity via Optical Rotation and Polarimetry

The biological activity of chiral molecules like (S)-2-Aminoheptanoic acid is intrinsically linked to their stereochemistry. Therefore, confirming the chiral purity is an essential quality control step. Polarimetry is a non-destructive and highly sensitive method used for this purpose. schmidt-haensch.commasterorganicchemistry.com

Chiral molecules have the ability to rotate the plane of polarized light. libretexts.org A solution containing a single enantiomer is considered "optically pure." masterorganicchemistry.com The extent and direction of this rotation are measured as the specific rotation, which is a characteristic physical property of the compound.

A solution of 100% (S)-enantiomer will rotate light in one direction (levorotatory, (–) or dextrorotatory, (+)).

A solution of 100% (R)-enantiomer will rotate light to an equal degree but in the opposite direction. masterorganicchemistry.com

A racemic mixture, which contains a 50:50 ratio of both enantiomers, will have a specific rotation of 0° and is optically inactive because the rotations from each enantiomer cancel each other out. masterorganicchemistry.com

The chiral purity, or enantiomeric excess (e.e.), of a sample of (S)-2-Aminoheptanoic acid hydrochloride can be determined by measuring its optical rotation and comparing it to the specific rotation of the enantiomerically pure standard. The relationship is defined by the formula:

Optical Purity (% e.e.) = (Specific Rotation of Sample / Specific Rotation of Pure Enantiomer) x 100

This technique is crucial in asymmetric synthesis, where methods like replacing crystallization are used to resolve racemic mixtures into their respective enantiomers, with polarimetry serving to validate the success of the resolution. nih.gov

Structural Elucidation using Advanced Spectroscopic Techniques

Determining the precise three-dimensional structure and bonding characteristics of this compound is accomplished through a combination of advanced spectroscopic methods.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the chemical bonds and functional groups within a molecule. rsc.orgnih.gov For this compound, these methods are used to confirm the presence of key functional groups and analyze its conformational state.

The IR spectrum provides information on the carboxylic acid and amino groups. Studies on similar amino acids show that the protonation state and involvement in coordination or hydrogen bonding cause distinct shifts in vibrational frequencies. rsc.org For instance, the C=O stretching vibration of the carboxyl group is a sensitive indicator of its environment. nih.gov

Raman spectroscopy is also a powerful tool for analyzing the conformation of amino acids, with specific bands corresponding to the molecular backbone and side chains. nih.govarxiv.org Analysis of amino acids and proteins shows characteristic bands for functional groups that can shift based on pH and intermolecular interactions. nih.gov In metal complexes involving amino acids like glycine (B1666218), IR spectroscopy reveals shifts in the NH and COO⁻ stretching vibrations upon coordination to a metal ion, confirming the involvement of these groups in binding. researchgate.net

Table 1: Representative IR and Raman Bands for Amino Acid Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amino Group (NH₃⁺) | N-H Stretching | 3100-3300 | Broad band indicating hydrogen bonding. |

| Carboxyl Group (COOH) | C=O Stretching | ~1700-1730 | Characteristic of the protonated carboxylic acid. |

| Carboxyl Group (COOH) | O-H Stretching | 2500-3300 | Very broad, often overlaps with N-H stretch. |

| Alkyl Chain (C-H) | C-H Stretching | 2850-2960 | Indicates the heptyl side chain. |

Note: Specific wavenumbers can vary based on the sample state (solid/solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed atomic-level structure of molecules in solution. arxiv.org For this compound, ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton environments.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments through chemical shifts, signal splitting, and integration. ¹³C NMR provides information on the different carbon atoms in the molecule. Although specific spectral data for this compound is not widely published, data for the closely related 2-Aminooctanoic acid can serve as a reference. nih.gov The signals for the alpha-carbon and alpha-proton are particularly diagnostic, as their chemical shifts are characteristic of amino acids.

Modern NMR techniques are continuously evolving. For instance, deep learning models are being developed to automate the classification of amino acids from 2D NMR spectra by treating the spectral data similarly to acoustic signals, which could significantly accelerate structural analysis. arxiv.org

Table 2: Representative NMR Data for a Structurally Similar Amino Acid (2-Aminooctanoic acid)

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | α-H | ~3.5-4.0 | Shift is influenced by the adjacent amino and carboxyl groups. |

| ¹H | Side Chain CH₂ | ~1.2-1.8 | Overlapping signals for the alkyl chain protons. |

| ¹H | Terminal CH₃ | ~0.9 | Characteristic upfield signal for a methyl group. |

| ¹³C | Carbonyl (C=O) | ~175-180 | Downfield shift typical for a carboxylic acid carbon. |

| ¹³C | α-C | ~55-60 | Characteristic shift for the alpha-carbon of an amino acid. |

| ¹³C | Side Chain CH₂ | ~20-40 | Signals for the carbons of the alkyl chain. |

Source: Adapted from representative data for similar amino acids. nih.gov Exact shifts for this compound may vary.

Analytical Methodologies for Amino Acid Analysis in Research Contexts

Quantitative analysis of amino acids is fundamental in various research fields. A variety of analytical methods are employed, each with distinct advantages in terms of speed, sensitivity, and specificity. nih.govresearchgate.net

One of the reference methods for amino acid analysis is ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) and detection with an amino acid analyzer (AAA). researchgate.net However, this method can be slow. Modern techniques, particularly those based on mass spectrometry (MS), offer faster and more specific alternatives. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method. researchgate.netcropcomposition.org It often involves pre-column derivatization to make the amino acids detectable by UV or fluorescence detectors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity, largely overcoming issues of optical interference seen in UV-based methods. nih.gov Derivatization, for example with aTRAQ reagents, can be automated to improve throughput for quantitative analysis. nih.gov

Table 3: Comparison of Common Amino Acid Analysis Methods

| Method | Principle | Derivatization | Limit of Detection | Throughput |

|---|---|---|---|---|

| Amino Acid Analyzer (AAA) | Ion-exchange chromatography | Post-column (Ninhydrin) | ~30 pmol researchgate.net | Slow |

| RP-HPLC (UV/Fluorescence) | Reversed-phase chromatography | Pre-column | ~3 pmol researchgate.net | Moderate to High |

Studies of Metal Coordination Complexes involving Amino Acids

Amino acids are excellent ligands for metal ions due to the presence of both a carboxylate group and an amino group. wikipedia.org They most commonly act as bidentate ligands, coordinating to a metal ion through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group. This forms a stable five-membered chelate ring. researchgate.netwikipedia.org

The interaction of (S)-2-Aminoheptanoic acid with transition metals can lead to the formation of well-defined coordination complexes. For metal ions that prefer an octahedral geometry, complexes with a 1:2 or 1:3 metal-to-ligand stoichiometry are common. wikipedia.org The chirality of the amino acid ligand can lead to the formation of chiral complexes with distinct isomeric forms (facial and meridional). wikipedia.org

The formation of these complexes is central to the function of metalloproteins and has applications in asymmetric synthesis. rsc.org For example, Ni(II) complexes with Schiff bases derived from amino acids are used as intermediates to synthesize novel, enantiomerically pure amino acids. mdpi.com The formation and disassembly of such complexes can be monitored by color changes and spectroscopic techniques, providing a practical route for producing tailored amino acids. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and structural characteristics of amino acids.

Quantum chemical methods are employed to predict the electronic properties of (S)-2-Aminoheptanoic acid hydrochloride, which in turn helps in understanding its reactivity. These calculations can determine various parameters that describe the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the protonated amino group and the carboxylic acid group are expected to be the primary sites for electrostatic interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

The flexible seven-carbon chain of (S)-2-Aminoheptanoic acid allows it to adopt various conformations. Computational conformational analysis is used to identify the most stable (lowest energy) three-dimensional structures and to understand the energetic barriers between them.

A detailed study on the solid-state phase behavior of dl-2-aminoheptanoic acid (the racemic mixture of the (S) and (R) enantiomers) has provided significant insight into its conformational possibilities. nih.gov This research identified several polymorphic forms, with the molecules adopting different conformations in the crystal lattice. nih.gov The longer carbon chain allows for more degrees of freedom and conformational flexibility compared to shorter-chain amino acids. nih.gov

Two distinct conformations were identified in one of the crystalline forms (Form II) of dl-2-aminoheptanoic acid: nih.gov

gauche–,trans,trans,trans

gauche–,trans,trans,gauche+

The presence of these different conformers within the same crystal structure highlights the small energy differences between them. Energetic profiles calculated through quantum chemistry can map the potential energy surface of the molecule as a function of its dihedral angles, revealing the relative energies of different conformers and the transition states that separate them.

Table 1: Conformations of dl-2-Aminoheptanoic Acid in Crystalline Form II

| Conformation | Abundance in Asymmetric Unit |

|---|---|

| gauche–,trans,trans,trans | Six molecules |

| gauche–,trans,trans,gauche+ | Two (S)-enantiomer molecules |

Data sourced from a study on the solid-state behavior of dl-2-aminoheptanoic acid. nih.gov

Molecular Dynamics Simulations and Molecular Modeling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior in different environments, particularly in aqueous solution.

MD simulations can be used to investigate:

Solvation and Hydration: How water molecules arrange around the amino acid, forming hydration shells around the charged amino and carboxyl groups, and interacting with the hydrophobic alkyl chain.

Intermolecular Interactions: The interactions between multiple molecules of this compound in solution, which can provide insights into properties like solubility and aggregation.

Studies on other amino acids have used MD simulations to explore their behavior in aqueous solutions, often revealing that common force fields can overestimate the strength of interactions. nih.gov Such simulations are computationally intensive but offer a bridge between the static picture provided by quantum chemistry and the dynamic reality of molecules in a biological context. youtube.com For example, simulations of various amino acids have been used to calculate properties like osmotic coefficients and to understand the influence of different force fields and water models on the results. nih.gov While specific MD studies on this compound are not prominent in the literature, the established methodologies are well-suited to explore its dynamic behavior.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely route for a given transformation.

For this compound, this could involve studying:

Peptide Bond Formation: As a building block for peptide synthesis, computational methods can model the reaction of its amino group with the carboxylic acid of another amino acid, identifying the transition state and calculating the activation energy for this crucial biological and synthetic process.

Proton Transfer Reactions: The acid-base properties of the molecule can be investigated by simulating the transfer of a proton to or from the amino and carboxyl groups. Quantum chemical calculations can determine the proton affinity and gas-phase basicity, providing fundamental measures of its acidity and basicity. nih.gov

Metabolic Transformations: If the compound acts as a metabolic intermediate, computational methods could help elucidate the enzymatic reactions it undergoes, modeling the substrate-enzyme interactions and the chemical steps of its conversion.

DFT studies on other amino-acid-related reactions have successfully proposed mechanisms and elucidated the role of catalysts by calculating the energetics of various possible reaction pathways and identifying the rate-determining steps. chemrxiv.org

Computational Validation and Correlation with Experimental Data

A critical aspect of computational chemistry is the validation of its findings against experimental data. This correlation enhances the reliability of the theoretical models and allows for a more robust interpretation of both computational and experimental results.

In the study of dl-2-aminoheptanoic acid, computational results were correlated with experimental data from solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The calculated chemical shifts for the carbon atoms in the different conformations were compared with the experimentally observed NMR spectra. For instance, the two distinct conformations present in one of the crystalline forms resulted in two different peaks for the C6 carbon atom in the NMR spectrum, with chemical shifts of 25.4 and 23.3 ppm. nih.gov This agreement between the predicted and measured spectra helps to validate the computationally determined crystal structure and conformational analysis.

Furthermore, computational studies on various amino acids have benchmarked the performance of different levels of theory (including DFT and composite methods) by comparing calculated thermochemical properties like proton affinities and gas-phase basicities with experimental values. researchgate.net Such validation studies are essential for selecting the most accurate and reliable computational methods for future investigations.

Research on Derivatives and Analogues

Synthesis and Characterization of Novel Functionalized Derivatives

The synthesis of derivatives of (S)-2-aminoheptanoic acid often begins with the chiral amino acid itself or from precursors like aspartic acid. These syntheses aim to introduce new functional groups to alter the molecule's properties for various applications, such as peptide engineering or as components of biologically active molecules. nih.gov

A key strategy involves creating versatile building blocks that can be further modified. For instance, an orthogonally protected (S)-2-aminohept-6-enoate ester has been synthesized from aspartic acid. nih.gov This process involves several conventional steps, including Wittig-type olefination, saturation of a double bond, reduction of an ester, and oxidation to form an aldehyde, which is then further manipulated. nih.gov This unsaturated derivative serves as a platform for diversification through reactions like cross-metathesis, allowing for the introduction of various functionalities at the end of the side chain. nih.gov

Another approach to synthesizing α-amino acid derivatives is through the asymmetric synthesis using chiral nickel(II) complexes as templates. nih.gov This method allows for the stereocontrolled alkylation of a simpler amino acid, like alanine (B10760859), to build the desired carbon skeleton with high enantiomeric purity. nih.gov General methods for α-amino acid synthesis, such as the amination of α-bromocarboxylic acids or the Strecker synthesis, can also be adapted to produce derivatives of (S)-2-aminoheptanoic acid. libretexts.org

The characterization of these novel derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed, including:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of specific functional groups (e.g., C=O, N-H, C-H). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and stereochemistry.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

X-ray Diffraction (XRD): For crystalline solids, this technique can determine the precise three-dimensional arrangement of atoms. mdpi.comrsc.org

These synthetic and characterization efforts provide a toolbox for creating a wide array of functionalized molecules based on the (S)-2-aminoheptanoic acid scaffold, enabling their use in further research and development. nih.gov

Table 1: Synthetic Approaches for α-Amino Acid Derivatives

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Building Block Synthesis | Preparation of a versatile intermediate, like an unsaturated ester, from a chiral pool starting material (e.g., aspartic acid). This block is then diversified. | Allows for late-stage functionalization via reactions like cross-metathesis. | nih.gov |

| Asymmetric Synthesis via Ni(II) Complexes | Uses a chiral nickel(II) complex of a Schiff base to direct the asymmetric alkylation of a simpler amino acid glycine (B1666218) or alanine equivalent. | Provides high enantiomeric purity for tailor-made amino acids. | nih.gov |

| Amination of α-Halocarboxylic Acids | Direct displacement of a halogen at the α-position of a carboxylic acid with an amine source (e.g., ammonia). | A straightforward, classical method. The required α-bromoheptanoic acid can be made via the Hell-Volhard-Zelinskii reaction. | libretexts.org |

| Strecker Synthesis | A three-component reaction involving an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. | Assembles the α-amino acid from simple precursors. | libretexts.org |

Exploration of Noncanonical Amino Acid Integration and Modification

As a noncanonical amino acid (ncAA), (S)-2-aminoheptanoic acid and its analogues can be incorporated into proteins and peptides to introduce novel functions. ebi.ac.uk This process, known as genetic code expansion or residue-specific incorporation, allows for the creation of proteins with tailored properties. nih.govacs.org

One of the primary methods for incorporating ncAAs is Selective Pressure Incorporation (SPI) . nih.gov This technique utilizes an auxotrophic host organism (e.g., E. coli) that cannot synthesize a specific canonical amino acid (like methionine). When this host is grown in a medium lacking the canonical amino acid but supplemented with a high concentration of an analogue, the host's native protein synthesis machinery can mistakenly incorporate the ncAA into proteins. nih.govacs.org Research has shown that 2-aminoheptanoic acid can be incorporated into proteins in an E. coli methionine auxotroph, demonstrating the viability of this approach. ebi.ac.uk

A closely related analogue, (S)-2-aminooctanoic acid (2-AOA), has been successfully integrated into an antimicrobial peptide (AMP) to enhance its activity. nih.gov In this study, 2-AOA was first produced using a biocatalyst (a transaminase from Chromobacterium violaceum). nih.gov The resulting fatty amino acid was then conjugated to either the N-terminus or C-terminus of an AMP derived from lactoferricin (B1576259) B. nih.gov This modification significantly increased the hydrophobicity and, consequently, the antibacterial activity of the peptide by up to 16-fold. Notably, the C-terminally modified peptide showed superior activity compared to the N-terminally modified version. nih.gov

The modification of proteins with ncAAs often involves bioorthogonal chemistry . acs.org This refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. An ncAA containing a "handle" like an azide (B81097) or an alkyne group can be incorporated into a protein. acs.orgnih.gov This handle can then be specifically reacted with a probe molecule (e.g., a fluorophore or a drug) that has a complementary reactive group. acs.orgacs.org While (S)-2-aminoheptanoic acid itself does not have a bioorthogonal handle, derivatives of it could be synthesized for this purpose, for example, by introducing an alkyne group at the end of the side chain.

Table 2: Methods for Noncanonical Amino Acid (ncAA) Integration

| Method | Principle | Application Example | Reference(s) |

|---|---|---|---|

| Selective Pressure Incorporation (SPI) | A canonical amino acid is globally replaced by an ncAA analogue in an auxotrophic host. | Incorporation of 2-aminoheptanoic acid in place of methionine in E. coli. | ebi.ac.uknih.govacs.org |

| Genetic Code Expansion | An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate an ncAA in response to a repurposed codon (e.g., the UAG stop codon). | Site-specific incorporation of ncAAs with bioorthogonal handles for precise protein labeling. | nih.govnih.gov |

| Post-Translational Peptide Synthesis | The ncAA is chemically conjugated to a peptide after it has been synthesized. | C- and N-terminal conjugation of (S)-2-aminooctanoic acid to an antimicrobial peptide to increase its activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Modified (S)-2-Aminoheptanoic Acid Architectures

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. They involve synthesizing a series of related compounds (analogues) by systematically modifying a lead structure and then evaluating how these chemical changes affect their biological activity. nih.govnih.gov The goal is to identify the key chemical features responsible for the desired effect.

While specific SAR studies focusing solely on a broad library of (S)-2-aminoheptanoic acid derivatives are not extensively documented in publicly available literature, the principles can be illustrated by examining a well-known drug that contains a modified aminoheptanoic acid moiety: Tianeptine. wikipedia.org

Tianeptine is an atypical antidepressant whose chemical structure is 7-[(3-Chloro-6-methyl-5,5-dioxo-11H-benzo[c] nih.govnature.combenzothiazepin-11-yl)amino]heptanoic acid. wikipedia.org Although it is a 7-aminoheptanoic acid derivative, not a 2-amino derivative, its metabolism provides a clear example of how modifying the heptanoic acid chain impacts biological activity. Tianeptine is metabolized in the body primarily through beta-oxidation of its heptanoic acid side chain, not by liver CYP enzymes. wikipedia.org This process shortens the side chain, creating active metabolites with different properties. wikipedia.org

The main metabolites are:

Tianeptine (Parent Compound): Has a heptanoic (7-carbon) acid side chain. It acts as an atypical agonist of the μ-opioid receptor. wikipedia.org

Metabolite MC5: A pentanoic acid (5-carbon) derivative of tianeptine. This metabolite is also a μ-opioid agonist and has a much longer elimination half-life (approx. 7.6 hours) than the parent drug (2.5-3 hours). wikipedia.org

Metabolite MC3: A propionic acid (3-carbon) derivative of tianeptine. This metabolite is described as a very weak μ-opioid agonist. wikipedia.org

This metabolic pathway demonstrates a clear structure-activity relationship: the length of the carboxylic acid side chain is critical for the compound's activity at the μ-opioid receptor. The 7-carbon and 5-carbon chains confer significant agonist activity, while shortening the chain to a 3-carbon acid drastically reduces it. Such insights are invaluable for designing new molecules with desired pharmacological profiles, for instance, by creating prodrugs or analogues with altered metabolic stability and duration of action. nih.gov This principle would apply directly to SAR studies of (S)-2-aminoheptanoic acid, where modifications to the pentyl side chain would be expected to modulate the biological activity of its derivatives.

Table 3: Structure-Activity Relationship of Tianeptine and its Metabolites

| Compound | Side Chain Structure | Elimination Half-Life | μ-Opioid Receptor Activity | Reference(s) |

|---|---|---|---|---|

| Tianeptine | Heptanoic acid (7 carbons) | 2.5–3 hours | Atypical Agonist | wikipedia.org |

| Metabolite MC5 | Pentanoic acid (5 carbons) | ~7.6 hours | Agonist | wikipedia.org |

| Metabolite MC3 | Propionic acid (3 carbons) | Not specified | Very Weak Agonist | wikipedia.org |

Emerging Research Avenues and Future Perspectives

Potential Integration into Advanced Materials Science Research

The molecular structure of (S)-2-Aminoheptanoic acid, with its chiral center and hydrophobic heptyl side chain, makes it a prime candidate for the design of advanced functional materials. The incorporation of such non-canonical amino acids into polymers or peptides can imbue them with unique self-assembly properties and enhanced stability.

Research into self-assembling peptides indicates that the process is heavily influenced by a balance of interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions. nih.govwikipedia.org The hydrophobic tail of amino acid residues typically drives the initial aggregation in aqueous solutions to shield these regions from water, leading to the formation of nanostructures like fibers, tubes, and sheets. nih.govpsu.edu The flexible, medium-length alkyl chain of (S)-2-Aminoheptanoic acid could be leveraged to precisely control these hydrophobic forces, influencing the morphology and mechanical properties of the resulting nanomaterials.

Furthermore, studies have demonstrated that incorporating non-standard amino acids can enhance the characteristics of peptides. For instance, peptides that include (S)-2-aminoheptanoic acid have shown improved stability. A related compound, 6-aminohexanoic acid, is frequently used as a flexible, hydrophobic linker to modify the structure of peptides or polymers, indicating a similar potential role for (S)-2-Aminoheptanoic acid. mdpi.com This suggests its utility in creating novel biocompatible hydrogels for tissue engineering, where the peptide scaffold's properties can be fine-tuned for specific cellular interactions. wikipedia.org

Table 1: Potential Roles of (S)-2-Aminoheptanoic Acid in Materials Science

| Feature of (S)-2-Aminoheptanoic Acid | Implication in Material Design | Potential Application |

|---|---|---|

| Hydrophobic Side Chain | Influences self-assembly and packing | Development of hydrogels, nanotubes, and nanofibers. nih.govpsu.edu |

| Chiral Center | Induces specific stereochemistry in polymers | Creation of chiral surfaces for enantioselective separations. |

| Amine and Carboxyl Groups | Provides sites for polymerization | Synthesis of novel, biocompatible polyamides and polyesters. |

| Enhanced Peptide Stability | Increases resistance to degradation | Engineering long-lasting biomaterials for drug delivery. |

Exploration of Novel Catalytic and Enabling Applications

Chiral amino acids and their derivatives are well-established as a cornerstone of organocatalysis, prized for their natural abundance, low toxicity, and ability to facilitate stereoselective transformations. researchgate.netresearchgate.net (S)-2-Aminoheptanoic acid, as a primary chiral amino acid, fits squarely within this paradigm and offers untapped potential for developing new catalytic systems.

The fundamental principle of amino acid catalysis often involves the compound's ability to act as a bifunctional catalyst, where the amine group acts as a base and the carboxylic acid group acts as an acid, mimicking enzymatic reaction mechanisms. researchgate.netyork.ac.uk This dual functionality can be exploited in a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions. While proline is the most famous example, other primary amino acids have also been successfully used as catalysts. york.ac.ukscitechdaily.com

Moreover, the amine and carboxylate moieties of (S)-2-Aminoheptanoic acid make it an excellent candidate for modification into more complex ligands for transition metal catalysis. researchgate.net By derivatizing these functional groups, researchers can create novel chiral environments around a metal center, enabling highly selective asymmetric reactions like hydrogenations or cross-couplings. mdpi.com The hydrophobic heptyl group could also play a role in modulating solubility and catalyst-substrate interactions in organic solvents.

Table 2: Conceptual Catalytic Applications for (S)-2-Aminoheptanoic Acid Derivatives

| Catalyst Type | Derivative Structure Example | Target Asymmetric Reaction | Potential Advantage |

|---|---|---|---|

| Bifunctional Organocatalyst | Unmodified (S)-2-Aminoheptanoic acid | Direct Aldol or Mannich Reaction | Low cost, low toxicity, metal-free conditions. scitechdaily.com |

| Chiral Ligand for Metal Catalysis | N-acylated or esterified derivative | Asymmetric Hydrogenation, C-C Coupling | High enantioselectivity, tunable steric/electronic properties. mdpi.com |

| Phase-Transfer Catalyst | Quaternary ammonium (B1175870) salt derivative | Asymmetric Alkylation | Enables reactions between different phases. |

| Immobilized Catalyst | Covalently linked to a solid support | Heterogeneous Catalysis | Easy catalyst recovery and reuse, suitable for flow chemistry. researchgate.net |

Application in Bioengineering and Synthetic Biology Methodologies

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key technique in this field is the expansion of the genetic code to enable the incorporation of non-canonical amino acids (ncAAs) into proteins, thereby creating novel functionalities. nih.govresearchgate.net

Research indicates that (S)-2-Aminoheptanoic acid can be integrated into biological systems. Specifically, it has been shown to modulate the editing activity of leucyl-tRNA synthetase in Escherichia coli, a mechanism that could be exploited for the site-specific incorporation of novel amino acids into proteins. This opens the door to creating "designer" proteins where (S)-2-Aminoheptanoic acid could be used to introduce a hydrophobic moiety at a specific position, potentially enhancing protein stability, altering substrate specificity, or mediating protein-protein interactions.

A compelling parallel is found in a study on the closely related (S)-2-aminooctanoic acid. Researchers used a transaminase enzyme to biosynthesize this ncAA and then conjugated it to an antimicrobial peptide. nih.gov The resulting modified peptide exhibited up to a 16-fold improvement in antibacterial activity, demonstrating the power of using fatty amino acids to enhance the therapeutic properties of biologics. nih.gov This bio-inspired approach provides a clear blueprint for how (S)-2-Aminoheptanoic acid could be similarly produced and utilized in bioengineering to create new therapeutics or biocatalysts.

Advancements in High-Throughput Synthesis and Analytical Methodologies

The exploration of novel applications for (S)-2-Aminoheptanoic acid hydrochloride is greatly accelerated by modern advancements in chemical synthesis and analysis. High-throughput experimentation (HTE) platforms, which allow for the rapid screening of hundreds of reaction conditions in parallel, are particularly valuable. youtube.comyoutube.com HTE can be used to efficiently discover optimal catalysts, solvents, and reaction parameters for the synthesis of (S)-2-Aminoheptanoic acid derivatives or for its application in catalysis. youtube.com

Chemoenzymatic synthesis is another powerful, modern approach. For instance, a one-pot conversion of hydrocarbons like heptane (B126788) into (S)-2-aminoheptanoic acid has been demonstrated with excellent enantioselectivity (>99% ee) by combining chemical and enzymatic reaction steps. researchgate.net Such methods offer a more sustainable and efficient alternative to traditional multi-step chemical syntheses.

On the analytical front, the accurate and rapid analysis of amino acids is crucial. Modern techniques have largely moved beyond classical methods to embrace the superior sensitivity and selectivity of mass spectrometry (MS) coupled with liquid chromatography (LC). nih.gov Automated systems using ultra-high-performance liquid chromatography (UPLC) can provide fast, reproducible, and quantitative analysis of amino acid composition, making them ideal for high-throughput applications in both process development and quality control. youtube.comyoutube.com These methods are essential for verifying the purity and enantiomeric integrity of this compound and its derivatives.

Table 3: Modern Methodologies for the Study of (S)-2-Aminoheptanoic Acid

| Methodology | Application Area | Specific Technique Example | Key Benefit |

|---|---|---|---|

| High-Throughput Experimentation (HTE) | Synthesis & Optimization | Parallel reaction screening in microplates | Rapid identification of optimal reaction conditions. youtube.com |

| Chemoenzymatic Synthesis | Production | One-pot conversion using enzymes and chemical reagents | High stereoselectivity and improved sustainability. researchgate.net |

| Advanced Liquid Chromatography | Analysis & Quality Control | UPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) | Fast, highly sensitive, and selective quantification. nih.govnih.gov |

| Automated Derivatization | Sample Preparation | Pre-column derivatization by an autosampler | Increased reproducibility and throughput for analysis. youtube.com |

Q & A

Q. What advanced spectroscopic methods validate degradation pathways under stress conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify degradation products. For example, thermal degradation may produce cyclic lactams, detectable via FT-IR (C=O stretch at ~1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.